Deca-1,5,9-triyne
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Overview
Description
Deca-1,5,9-triyne is an organic compound with the molecular formula C10H6. It is characterized by the presence of three triple bonds located at the 1st, 5th, and 9th positions of a ten-carbon chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-1,5,9-triyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the use of molybdenum or tungsten catalysts to facilitate the metathesis of diynes, resulting in the formation of conjugated triynes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides can also be used to synthesize this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Deca-1,5,9-triyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
Scientific Research Applications
Deca-1,5,9-triyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which deca-1,5,9-triyne exerts its effects involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can interact with different molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved often include oxidative and reductive processes, as well as nucleophilic substitutions .
Comparison with Similar Compounds
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: This compound contains multiple triple bonds and exhibits similar reactivity.
Cyclododeca-1,5,9-triyne: Known for its conformational properties and similar chemical behavior.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its triple bonds, which confer distinct reactivity and chemical properties compared to cyclic triynes.
Properties
CAS No. |
5726-34-1 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
deca-1,5,9-triyne |
InChI |
InChI=1S/C10H10/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |
InChI Key |
PFZIVQJQUSGCGB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC#CCCC#C |
Origin of Product |
United States |
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